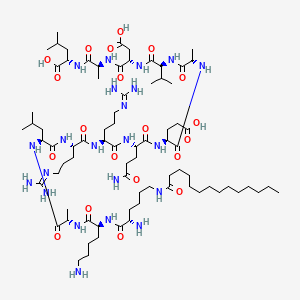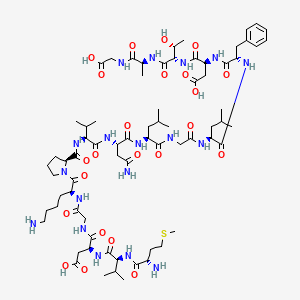
TFX-Jelfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymus factor X (TFX-Jelfa) is an aqueous extract from juvenile calf thymuses and is a natural stimulator of lymphocyte function . It is used for research purposes only .
Molecular Structure Analysis
The specific molecular structure of this compound is not provided in the available resources. It is known to be an aqueous extract from juvenile calf thymuses .Physical And Chemical Properties Analysis
This compound appears as a white to off-white solid . It is soluble in water . The product is stored at -20°C for long term (months to years) and at 2-8°C for short term (days to weeks) .Wissenschaftliche Forschungsanwendungen
Skin Health in Ovariectomised Rats
A study by Karpińska et al. (2015) investigated the effects of TFX-Jelfa on skin health in ovariectomised rats. The results indicated that this compound treatment resulted in a thicker epidermis without deep wrinkles and more uniformly arranged collagen and elastic fibers in the dermis. This suggests that this compound could have potential benefits for skin aging, particularly in cases of hormonal disturbances (Karpińska et al., 2015).
Immune Response in Trichinella Spiralis Infection
Piekarska et al. (2009) explored the effects of this compound on the immune response in mice infected with Trichinella spiralis. They found that this compound increased the percentage of apoptotic lymphocytes in various tissues, indicating a potential role in modulating the immune response during parasitic infections (Piekarska et al., 2009).
T Lymphocyte Modulation in Trichinella Spiralis-Infected Mice
Another study by Obmińska-Mrukowicz et al. (2002) examined the modulatory effects of this compound on T lymphocytes in Trichinella spiralis-infected mice. Their findings suggest that this compound can influence the differentiation and function of T cells, playing a potential role in immune system modulation (Obmińska-Mrukowicz et al., 2002).
Stress Response in Mice
The effect of this compound and zinc supplementation on the cellular response of mice exposed to restraint stress was explored by Obmińska-Mrukowicz & Szczypka (2005). The study indicates that this compound may help counteract immunosuppression caused by stress, suggesting its potential use in stress-related immune deficiencies (Obmińska-Mrukowicz & Szczypka, 2005).
Nodulation Competitiveness in Agriculture
Robleto et al. (1998) conducted a study on trifolitoxin (TFX) production in Rhizobium etli and its effect on nodulation competitiveness in agriculture. This research is relevant in the context of enhancing legume productivity and understanding the agricultural applications of TFX (Robleto et al., 1998).
Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
78310-77-7 |
|---|---|
Synonyme |
TFX-Jelfa |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


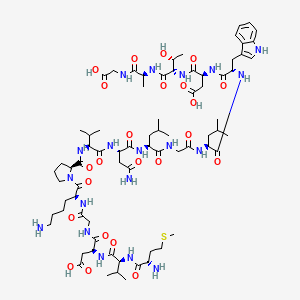
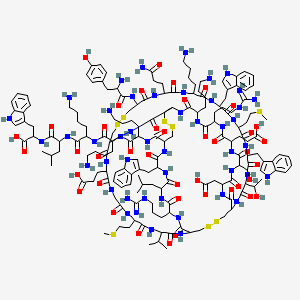
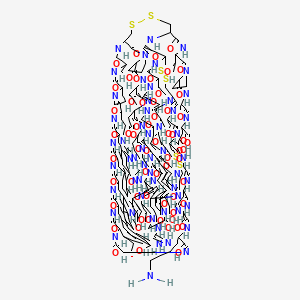
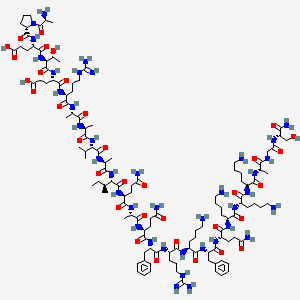
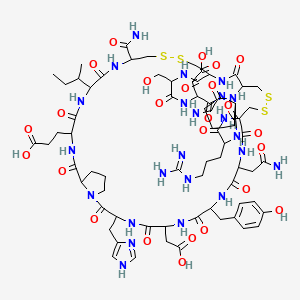
![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)



